molecular formula C24H33N5O2 B2509688 3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 921050-15-9

3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2509688
CAS RN: 921050-15-9
M. Wt: 423.561
InChI Key: UGASTWFUFKMXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of imidazopurine and is commonly referred to as a purine analog.

Scientific Research Applications

High-Performance Thin-Layer Chromatography (HPTLC) in Pharmaceutical Analysis

Research into high-performance thin-layer chromatography (HPTLC) for the determination of certain drugs in pharmaceutical forms highlights the importance of analytical methods in ensuring the quality and stability of pharmaceuticals. For instance, linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor, has been analyzed using HPTLC to develop a validated method that effectively determines the drug and its possible degradation products in tablet dosage forms. This approach emphasizes the role of precise analytical tools in drug stability studies, crucial for maintaining drug efficacy and safety (Rode & Tajne, 2021).

Synthetic Biology and Unnatural Base Pairs

The development of unnatural base pairs for synthetic biology showcases the innovative use of heterocyclic compounds in expanding the genetic code. Imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, for example, have been designed to complement the shape and stacking abilities of natural base pairs, enabling the creation of novel biological systems. This research demonstrates the potential of heterocyclic compounds in biotechnological applications, offering tools for genetic manipulation and the development of new therapeutic strategies (Saito-Tarashima & Minakawa, 2018).

Medicinal Chemistry and Drug Discovery

The importance of heterocyclic scaffolds, such as hydantoins, in medicinal chemistry is evident in their widespread use in drug discovery. Hydantoins possess a range of biological and pharmacological activities, making them significant in the development of therapeutics. This highlights the versatility of heterocyclic compounds in synthesizing drugs with potential medical applications, emphasizing their role in the discovery of new treatments (Shaikh et al., 2023).

Heterocyclic Compounds in Synthesis of Heterocycles

Research into the chemistry of specific heterocyclic compounds as privileged scaffolds in the synthesis of other heterocycles underlines their foundational role in organic synthesis. These compounds serve as building blocks for creating diverse heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and materials science. This showcases the critical role of heterocyclic chemistry in the synthesis of complex molecules with varied applications (Gomaa & Ali, 2020).

Future Directions

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more : 3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione. Retrieved from SmoL

properties

IUPAC Name

2-decyl-4-methyl-6-phenyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2/c1-3-4-5-6-7-8-9-13-16-29-22(30)20-21(26(2)24(29)31)25-23-27(17-18-28(20)23)19-14-11-10-12-15-19/h10-12,14-15,20-21H,3-9,13,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYVFJTZMQKKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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